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Compound of Interest

Compound Name: 1H-Pyrrolo[2,3-B]pyridin-2-amine

CAS No.: 80235-02-5

Cat. No.: B15053569

Get Quote

Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a cornerstone in modern

medicinal chemistry, serving as a privileged structure for kinase inhibition and beyond.[1][2] As

a bioisostere of both indole and purine, it offers a unique physicochemical profile—enhanced

aqueous solubility, distinct hydrogen-bonding capabilities, and metabolic stability—that

addresses common attrition points in drug discovery. This guide explores the structural

diversity of the 7-azaindole core, detailing the synthetic methodologies required to access

specific substitution patterns and analyzing its application in FDA-approved therapeutics.

The Scaffold: Physicochemical & Bioisosteric
Profile
The utility of 7-azaindole stems from its structural duality.[2] It retains the aromaticity and

planarity of indole but incorporates a pyridine nitrogen at the 7-position.

Bioisosterism:
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vs. Indole: The N7 atom lowers the HOMO energy, making the ring less electron-rich and

more resistant to oxidative metabolism compared to indole.

vs. Purine: 7-Azaindole mimics the N1-C6-N7 motif of adenine, allowing it to function as a

pseudo-purine. This is the mechanistic basis for its dominance in ATP-competitive kinase

inhibitors.

Physicochemical Properties: The additional nitrogen atom significantly alters the acid-base

profile. While indole is essentially non-basic (pKa ~ -2.4), 7-azaindole is weakly basic (pKa ~

4.6), improving solubility in physiological fluids.

Data Comparison: Indole vs. 7-Azaindole
Property Indole 7-Azaindole

Impact on Drug
Design

pKa (Conjugate Acid)
-2.4 (Very Weak

Base)
4.59 (Weak Base)

Improved solubility in

acidic media

(stomach).

H-Bond Donors 1 (N1-H) 1 (N1-H)
Conserved donor

capability.

H-Bond Acceptors 0 1 (N7)
Critical for "hinge

binding" in kinases.

LogP (Lipophilicity) 2.14 1.44

Lower lipophilicity

improves

developability.

Electrophilic Attack Highly reactive at C3
Reactive at C3 (less

than indole)

More controlled

functionalization.

Structural Diversity & Synthetic Methodologies[4]
Accessing the full chemical space of 7-azaindole requires navigating the distinct reactivity

profiles of its pyrrole (electron-rich) and pyridine (electron-deficient) rings.
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The scaffold's reactivity is position-dependent. The pyrrole ring (N1, C2, C3) dominates

nucleophilic responses, while the pyridine ring (C4, C5, C6) is susceptible to nucleophilic attack

or metal-catalyzed cross-couplings.

Figure 1: Reactivity Profile of the 7-Azaindole Scaffold
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Functionalization Strategies
Position C3: The Nucleophilic Hotspot
Like indole, C3 is the most electron-rich position.

Halogenation: Reaction with NIS or NBS is rapid and regioselective.

Formylation: Vilsmeier-Haack conditions introduce an aldehyde, a versatile handle for

reductive aminations.

Friedel-Crafts: Acylation occurs readily, often used to install carbonyl linkers.

Position N1: The Anchor
Protection: Essential for C-H activation strategies. Common groups include SEM, Boc, or

Tosyl.

Arylation: Copper-catalyzed (Chan-Lam) or Palladium-catalyzed (Buchwald-Hartwig)

couplings are standard.

pKa Consideration: The N1-H is more acidic (pKa ~13) than indole (pKa ~17) due to the

electron-withdrawing pyridine ring, facilitating deprotonation by weaker bases (e.g.,

Cs2CO3).

Positions C4, C5, C6: The Pyridine Sector
Functionalization here typically requires pre-functionalized starting materials (e.g., 5-bromo-7-

azaindole) or directed C-H activation.

C5-Functionalization: This is a "sweet spot" for improving potency without disrupting the

hinge-binding motif at N1/N7.

Cross-Coupling: Suzuki-Miyaura and Stille couplings are robust. The electron-deficient

nature of the pyridine ring facilitates oxidative addition of Pd(0) to C-X bonds at these

positions.

Medicinal Chemistry Applications
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The 7-azaindole scaffold is not just a theoretical construct; it is the engine behind major

oncology drugs.

Vemurafenib (Zelboraf)
Target: BRAF V600E Kinase.[3]

Mechanism: ATP-competitive inhibitor.[1][2][4]

Structural Logic: The 7-azaindole core acts as the Hinge Binder.[1][2][4]

N1-H acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the kinase hinge.

N7 acts as a Hydrogen Bond Acceptor (HBA) to the amide NH of the kinase hinge.

C3 Substitution: The 4-chlorophenyl moiety fills the hydrophobic pocket.

C5 Substitution: Extends towards the solvent front, improving solubility.

Pexidartinib (Turalio)[7]
Target: CSF1R (Colony Stimulating Factor 1 Receptor).[5][6][7][8]

Structural Logic: Uses a 5-chloro-substituted 7-azaindole.[9] The C3 position is linked via a

methylene bridge to a pyridine ring, demonstrating the scaffold's ability to tolerate flexible

linkers while maintaining core binding.

Venetoclax (Venclexta)
Target: BCL-2 (Protein-Protein Interaction).[10]

Structural Logic: Unlike the kinase inhibitors, Venetoclax uses a 1H-pyrrolo[2,3-b]pyridin-5-

yloxy moiety. The 7-azaindole is attached via an ether linkage at C5. Here, the scaffold

serves as an aromatic anchor that fits into the P2 hydrophobic pocket of BCL-2, proving the

scaffold's versatility beyond kinase hinge binding.
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Figure 2: SAR Logic of Vemurafenib (7-Azaindole Core)
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Experimental Protocols
The following protocols are synthesized from standard medicinal chemistry workflows and

optimized for the 7-azaindole scaffold.

Protocol A: Regioselective C3-Iodination
A gateway reaction for introducing complexity at the C3 position.

Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), KOH (3.0 eq).

Solvent: Acetone or DMF (0.1 M concentration).

Procedure:

Dissolve 7-azaindole in solvent at room temperature (RT).

Add KOH and stir for 10 minutes (deprotonation facilitates electrophilic attack).

Add NIS portion-wise over 15 minutes.

Stir at RT for 1-2 hours. Monitor by LCMS (Mass shift: M+126).

Quench: Pour into ice-water containing 10% Na2S2O3 (to remove excess iodine).

Isolation: Filter the precipitate. Yields are typically >85%.
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Note: Unlike indole, 7-azaindole is less prone to over-iodination due to the electron-

withdrawing pyridine ring.

Protocol B: Palladium-Catalyzed C5-Suzuki Coupling
Used to install aryl groups at the C5 position (e.g., for Venetoclax analogs).

Reagents: 5-Bromo-7-azaindole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05

eq), K2CO3 (2.0 M aq, 3.0 eq).

Solvent: 1,4-Dioxane (degassed).

Procedure:

Combine halide, boronic acid, and catalyst in a microwave vial.

Add Dioxane and aqueous Base.

Purge with Argon for 5 minutes (Critical: Pd(0) is oxygen sensitive).

Heat at 90°C (oil bath) or 110°C (Microwave) for 2-4 hours.

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Purification: Flash chromatography (Hexane/EtOAc). The N7 nitrogen can cause tailing;

add 1% Et3N to the eluent.

Protocol C: N1-Arylation (Chan-Lam Coupling)
Mild conditions for N-arylation using boronic acids.

Reagents: 7-Azaindole (1.0 eq), Aryl Boronic Acid (2.0 eq), Cu(OAc)2 (1.0 eq), Pyridine (2.0

eq).

Solvent: DCM or DCE (open to air).

Procedure:

Combine all solids. Add solvent and base.
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Stir vigorously at RT open to the atmosphere (O2 is the oxidant).

Reaction time is typically 12-24 hours.

Tip: If conversion is slow, heat to 40°C or use molecular sieves to remove water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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